molecular formula C20H18N4O5 B2561867 (Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 296801-16-6

(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2561867
CAS No.: 296801-16-6
M. Wt: 394.387
InChI Key: KQPAZRGNAIXQOA-GDNBJRDFSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The compound contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has benzylidene and dimethylamino functional groups attached to it .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The exact reactions would depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups (like nitro and amino groups) could make the compound more soluble in polar solvents .

Scientific Research Applications

Supramolecular Structures

The study by Rezende et al. (2005) investigates the supramolecular structures of five derivatives, including one closely related to the compound , emphasizing the wide C-C-C angle at the methine C atom linking two rings and intramolecular charge separation. This research provides insights into how these compounds can form hydrogen-bonded chains and rings, contributing to the understanding of their potential applications in materials science and crystal engineering (Rezende et al., 2005).

Luminescence Properties

Mendigalieva et al. (2022) explored the spectral-luminescent properties of derivatives, including 5-(benzylidene)pyrimidine-2,4,6-triones, for their potential use as fluorescent probes. This study indicates the compounds' aggregation-induced emission characteristics, showcasing their applicability in developing luminescent materials and as probes in detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).

Corrosion Inhibition

Hadi et al. (2018) synthesized derivatives to assess their efficiency as corrosion inhibitors for mild steel. The study applied density functional theory (DFT) for the molecular structure and electronic construction analysis, correlating with experimental data on corrosion inhibition potentials. Such research underscores the practical applications of these compounds in industrial settings for protecting metals against corrosion (Hadi et al., 2018).

Organic Synthesis and Medicinal Chemistry

Several studies have synthesized and characterized derivatives for their potential medicinal applications, such as antitumor activity and as anticancer agents. For instance, Grigoryan et al. (2000) synthesized 5-nitropyrimidines demonstrating antitumor activity, contributing to the development of novel anticancer drugs (Grigoryan et al., 2000). Similarly, research by Rao et al. (2020) on novel pyrimidine-4,5-diamine derivatives highlighted their significant anticancer activity, showing the compound's relevance in pharmaceutical research (Rao et al., 2020).

Mechanism of Action

Without specific information, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific molecular targets in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, many pyrimidine derivatives have biological activity and are used in drugs .

Properties

IUPAC Name

(5Z)-1-benzyl-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-22(2)16-9-8-14(11-17(16)24(28)29)10-15-18(25)21-20(27)23(19(15)26)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25,27)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPAZRGNAIXQOA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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